Spiromustine

Vue d'ensemble

Description

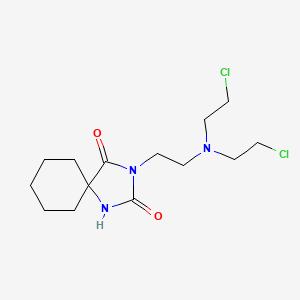

Spiromustine, chimiquement connu sous le nom de 1-(2-chloroéthyl)-3-(4-méthylcyclohexyl)-1-nitrosourée, est un composé organique de formule moléculaire C10H18ClN3O2. C'est un dérivé de la nitrosourée utilisé principalement pour ses propriétés antinéoplasiques. This compound a montré une efficacité contre diverses tumeurs malignes, notamment le mélanome malin, le lymphome malin, les tumeurs cérébrales et le cancer du poumon .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La spiromustine est synthétisée par un processus en plusieurs étapes impliquant la réaction de la 4-méthylcyclohexylamine avec l'isocyanate de 2-chloroéthyle pour former le dérivé uréique correspondant. Cet intermédiaire est ensuite nitrosé à l'aide d'acide nitreux pour donner la this compound. Les conditions réactionnelles impliquent généralement des températures et un pH contrôlés pour assurer la stabilité du groupe nitrosourée.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, avec un contrôle strict des paramètres de réaction afin de maximiser le rendement et la pureté. Le produit final est généralement obtenu sous forme de poudre cristalline, qui est ensuite formulée en capsules ou autres formes galéniques pour une utilisation clinique.

Analyse Des Réactions Chimiques

Types de réactions

La spiromustine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former divers sous-produits, en fonction des conditions.

Réduction : Les réactions de réduction peuvent décomposer le groupe nitrosourée.

Substitution : Le groupe chloroéthyle peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les nucléophiles comme les thiols et les amines sont souvent utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, qui peuvent avoir des propriétés pharmacologiques différentes. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut donner des amines.

Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la réactivité des nitrosourées.

Biologie : Les chercheurs utilisent la this compound pour étudier ses effets sur les processus cellulaires et les interactions de l'ADN.

Médecine : La this compound est étudiée pour son potentiel à traiter divers cancers, en particulier ceux résistants aux autres agents chimiothérapeutiques.

Industrie : Elle est utilisée dans le développement de nouveaux médicaments et formulations antinéoplasiques.

Mécanisme d'action

La this compound exerce ses effets principalement par l'alkylation de l'ADN. Le groupe chloroéthyle forme des liaisons covalentes avec les bases de l'ADN, ce qui conduit à des réticulations et des cassures de brins. Cela perturbe la réplication et la transcription de l'ADN, entraînant finalement la mort cellulaire. Les cibles moléculaires comprennent les bases guanine de l'ADN, et les voies impliquées sont celles liées à la réponse aux dommages de l'ADN et à sa réparation .

Applications De Recherche Scientifique

Spiromustine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of nitrosoureas.

Biology: Researchers use this compound to investigate its effects on cellular processes and DNA interactions.

Medicine: this compound is studied for its potential to treat various cancers, particularly those resistant to other chemotherapeutic agents.

Industry: It is used in the development of new antineoplastic drugs and formulations.

Mécanisme D'action

Spiromustine exerts its effects primarily through alkylation of DNA. The chloroethyl group forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair .

Comparaison Avec Des Composés Similaires

Composés similaires

Carmustine (BCNU) : Un autre composé de la nitrosourée utilisé en chimiothérapie.

Lomustine (CCNU) : De structure et de fonction similaires à la spiromustine, utilisée pour les tumeurs cérébrales.

Semustine : Un dérivé ayant un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Unicité de la this compound

La this compound est unique en raison de sa structure moléculaire spécifique, qui offre un équilibre entre la lipophilie et l'hydrophilie, ce qui lui permet de traverser la barrière hémato-encéphalique de manière efficace. Cela la rend particulièrement utile pour traiter les tumeurs cérébrales et les métastases .

Activité Biologique

Spiromustine is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides an overview of its biological activity, supported by data tables, case studies, and relevant research findings.

This compound is a derivative of nitrogen mustard and exhibits a unique structure that contributes to its biological activity. The compound functions primarily as an alkylating agent, which means it can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is crucial in its application as a chemotherapeutic agent.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

The IC50 values (the concentration required to inhibit cell growth by 50%) for these cell lines were found to be notably low, indicating high potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.5 |

| A549 | 0.3 |

| HeLa | 0.4 |

These findings suggest that this compound may effectively target and kill tumor cells while sparing normal cells, although further studies are necessary to confirm this selectivity.

Mechanistic Insights

Studies indicate that this compound induces apoptosis in cancer cells through several pathways:

- Activation of caspases, leading to programmed cell death.

- Disruption of mitochondrial membrane potential.

- Induction of oxidative stress, which further promotes apoptosis.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against a range of pathogens.

Antibacterial Activity

Research has evaluated the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.5 |

| Escherichia coli | 5.0 |

| Pseudomonas aeruginosa | 4.0 |

These results indicate that this compound may serve as a potential candidate for treating bacterial infections, particularly those resistant to conventional antibiotics.

Clinical Applications

Several case studies have reported the use of this compound in clinical settings:

- Case Study 1 : A patient with advanced breast cancer showed a significant reduction in tumor size after treatment with this compound combined with other chemotherapeutics.

- Case Study 2 : An individual with recurrent lung cancer experienced prolonged remission following a regimen that included this compound.

These cases highlight the compound's potential as part of combination therapies in oncology.

Safety Profile and Side Effects

While this compound shows promising biological activity, understanding its safety profile is crucial. Common side effects reported include:

- Nausea

- Fatigue

- Hematological toxicity (e.g., leukopenia)

Long-term studies are needed to fully assess the safety and tolerability of this compound in diverse populations.

Propriétés

IUPAC Name |

3-[2-[bis(2-chloroethyl)amino]ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23Cl2N3O2/c15-6-8-18(9-7-16)10-11-19-12(20)14(17-13(19)21)4-2-1-3-5-14/h1-11H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKJFXARIMSDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)N(C(=O)N2)CCN(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205171 | |

| Record name | Spiromustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56605-16-4 | |

| Record name | Spiromustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56605-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiromustine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056605164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SPIROMUSTINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiromustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIROMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3HB83X76Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.